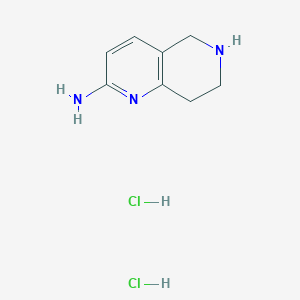

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride

説明

特性

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;;/h1-2,10H,3-5H2,(H2,9,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYMYIXLHZVCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production.

化学反応の分析

Condensation Reactions

This compound participates in condensation reactions to form fused heterocyclic systems. A prominent method involves reacting with β-ketoesters or aldehydes under acidic or catalytic conditions:

-

Example : Condensation with aldehydes (e.g., acetaldehyde) forms Schiff base intermediates, which cyclize to yield substituted naphthyridines (e.g., 2-hydroxy-6-methyl-1,5-naphthyridine derivatives) .

-

Catalysts : Montmorillonite K10 enhances reaction efficiency by facilitating proton transfer and stabilizing intermediates .

-

Conditions : Reactions typically occur at elevated temperatures (150–180°C) in solvents like dichlorobenzene .

Cyclization and Ring Formation

The tetrahydro-naphthyridine core serves as a precursor for constructing complex polycyclic systems:

-

Heck-Type Vinylation : Ethylene gas mediates vinylation of chloropyridine derivatives, forming key intermediates for subsequent cyclization .

-

Ammonia-Mediated Cyclization : 2-Vinyl-3-acylpyridine substrates treated with ammonia yield dihydronaphthyridines, which are further hydrogenated to saturate the ring .

Substitution Reactions

The amine group at position 2 and reactive positions on the naphthyridine ring enable nucleophilic and electrophilic substitutions:

-

Nucleophilic Aromatic Substitution : Chlorine substituents on the pyridine ring are displaced by amines or alkoxy groups under basic conditions .

-

Electrophilic Substitution : Electron-rich positions undergo halogenation or nitration, though this is less common due to the compound’s reduced aromaticity.

Reduction and Hydrogenation

Selective saturation of the naphthyridine ring is achieved via catalytic hydrogenation:

-

Ruthenium-Catalyzed Transfer Hydrogenation : Asymmetric hydrogenation using chiral ruthenium catalysts (e.g., Ru-(S)-TsDPEN) produces enantiomerically pure tetrahydro-naphthyridines with >99% enantiomeric excess .

-

Conditions : Reactions proceed at ambient temperature in methanol or ethanol with formic acid as a hydrogen donor .

Oxidation Reactions

The tetrahydro moiety can be oxidized to regenerate aromatic naphthyridine systems:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media selectively oxidize saturated bonds.

-

Applications : Oxidation products serve as intermediates for synthesizing bioactive molecules, including HIV-1 integrase inhibitors .

Salt Formation and Acid-Base Reactions

The free base form readily reacts with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability for pharmaceutical applications .

Stability and Reactivity Considerations

科学的研究の応用

Synthesis Techniques

Recent work has focused on asymmetric synthesis methods that provide a more economical and environmentally friendly approach. For instance, a novel synthetic route involving a Heck-type vinylation process and enantioselective transfer hydrogenation has been developed. This method allows for the production of tetrahydronaphthyridine compounds without the need for extensive purification processes such as chromatography or distillation .

Biological Activities

The biological significance of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride lies primarily in its pharmacological properties. Research indicates that derivatives of naphthyridine compounds exhibit a range of biological activities:

Antitumor Activity

Studies have demonstrated that naphthyridine derivatives can act as inhibitors for various kinases involved in cancer progression. For example, certain compounds within this class have shown efficacy against B lymphoid malignancies by inhibiting breakpoint-cluster-region protein kinase .

Antiviral Properties

The compound has also been investigated for its potential as an antiviral agent. Specifically, naphthyridine derivatives have been noted for their activity against hepatitis C virus (HCV), suggesting that 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride may have similar applications .

Neuroprotective Effects

Research into the neuroprotective effects of naphthyridine compounds indicates potential benefits in treating neurodegenerative diseases. The structural features of these compounds allow them to interact with various neurotransmitter systems .

Case Studies and Research Findings

Several case studies have highlighted the promising applications of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride in drug development:

- RORγt Inverse Agonist Development : A study reported the successful synthesis of a RORγt inverse agonist using a tetrahydronaphthyridine scaffold. This compound demonstrated potent activity in modulating immune responses and holds potential for treating autoimmune diseases .

- Antiplasmodial Activity : A series of naphthyridine analogues were synthesized and tested for their antiplasmodial activity against Plasmodium species. The results indicated that some derivatives exhibited significant inhibitory effects on parasite growth .

- Microwave-Assisted Synthesis : Innovative synthetic strategies employing microwave-assisted techniques have been explored to enhance the efficiency of producing naphthyridine derivatives while maintaining high yields and purity levels .

作用機序

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In antiviral applications, it may interfere with viral replication by targeting viral enzymes or proteins.

類似化合物との比較

(i) Substituent Effects on CDK4/6 Inhibition

The parent compound’s amine group at position 2 is critical for hydrogen bonding with CDK6’s hinge region (e.g., Leu83, Glu99), enhancing binding affinity. In contrast, analogues like 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine prioritize steric bulk at position 6, which may improve selectivity but reduce solubility .

(ii) Salt Forms and Bioavailability

The dihydrochloride salt of the parent compound offers superior aqueous solubility (>10 mg/mL) compared to neutral forms like 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride , which is primarily used in synthetic workflows rather than direct therapeutic applications .

Research Findings and Clinical Relevance

- Potency : The parent compound’s derivative (Shi et al., 2019) demonstrated 30-fold greater potency against CDK6 than CDK4 (IC50 = 0.6 nM vs. 21 nM), attributed to optimized substituent interactions .

- Toxicity : Unlike early CDK inhibitors (e.g., flavopiridol), naphthyridine-based derivatives show reduced off-target effects, with >100-fold selectivity over CDK1/2/5 in cellular assays .

生物活性

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride (CAS: 1092475-60-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies and findings.

Molecular Formula : C8H13Cl2N3

Molecular Weight : 222.12 g/mol

IUPAC Name : 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride

Purity : Typically 95% .

Synthesis

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride has been achieved through various methods. A notable asymmetric synthesis route involves a combination of Heck-type vinylation and enantioselective transfer hydrogenation techniques. This approach is praised for its efficiency and scalability, allowing for the production of this compound in significant quantities without the need for extensive purification processes .

Antitumor Activity

Research indicates that compounds within the naphthyridine family exhibit promising antitumor properties. Specifically, studies have shown that derivatives of naphthyridine can act as effective agents against various cancer cell lines. For instance, a study highlighted the potential of naphthyridine derivatives to inhibit tumor growth in melanoma models . The biological targets often associated with these compounds include:

- Antitumor Agents

- Neoplasm Inhibition

Table 1 summarizes selected studies on the antitumor activity of naphthyridine derivatives:

| Study | Compound | Cancer Type | Mechanism |

|---|---|---|---|

| TAK-828F | Melanoma | RORγt inverse agonist | |

| N/A | Various | Induces apoptosis in cancer cells |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of naphthyridine derivatives. Certain studies have suggested that these compounds may provide protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The exact mechanisms remain under investigation but are thought to involve the inhibition of specific enzymes related to neuroinflammation .

Antimicrobial Properties

Emerging evidence also points to the antimicrobial properties of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride. In vitro studies have demonstrated effectiveness against various bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance .

Case Studies

- Case Study on Antitumor Activity :

- A study evaluated the efficacy of a naphthyridine derivative in inhibiting melanoma cell proliferation. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM.

- Neuroprotection in Animal Models :

- In a rodent model of Alzheimer's disease, administration of a naphthyridine derivative resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the recommended synthetic routes for 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of naphthyridine derivatives often involves cyclization or functionalization of precursor heterocycles. For example, acylation reactions using benzoyl chloride (BzCl) in dichloromethane with a triethylamine (NEt₃) catalyst at 25°C for 6 hours can yield derivatives with ~70% efficiency . Computational reaction path searches (e.g., quantum chemical calculations) can screen optimal conditions, reducing trial-and-error experimentation . Key parameters to optimize include temperature, solvent polarity, and catalyst stoichiometry.

- Table 1 : Common Synthetic Methods for Naphthyridine Derivatives

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | BzCl, NEt₃, CH₂Cl₂, 25°C, 6h | ~70% | |

| Cyclization | Acidic/basic catalysis, reflux | Varies |

Q. How should researchers characterize the purity and structural integrity of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to confirm the naphthyridine core and substituents.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., expected [M+H]⁺ for C₈H₁₂N₂·2HCl: ~193.1 Da).

PubChem provides validated spectral data for analogous compounds, which can serve as benchmarks .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data for naphthyridine derivatives?

- Methodological Answer : Discrepancies in reaction yields or spectroscopic data often arise from unaccounted intermediates or solvent effects. Employ density functional theory (DFT) calculations to map reaction pathways and identify transition states. For example, ICReDD’s workflow integrates quantum chemical calculations with experimental feedback to refine reaction mechanisms . Tools like Gaussian or ORCA can simulate NMR chemical shifts for comparison with experimental data .

Q. What experimental design strategies minimize variability in pharmacological assays involving this compound?

- Methodological Answer : Use factorial design to evaluate critical factors (e.g., concentration, incubation time, temperature). For instance:

- 2³ Factorial Design : Test high/low levels of three variables (e.g., pH, ligand ratio, solvent) to identify interactions.

- Response Surface Methodology (RSM) : Optimize conditions for maximal binding affinity or solubility.

Virtual screening (e.g., molecular docking) can pre-select assay conditions, reducing wet-lab iterations .

Q. What are the best practices for handling and storing 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride to ensure stability?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .

- Handling : Use gloveboxes for moisture-sensitive steps. Monitor for decomposition via periodic HPLC analysis.

- Safety : Follow SDS guidelines for PPE (gloves, goggles) and emergency procedures (e.g., eye flushing with water for 15 minutes) .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). Analyze impurities (e.g., via LC-MS) that may interfere with activity. For example, 5-chloro derivatives (common synthesis byproducts) can alter receptor binding . Standardize cell lines and assay protocols to minimize variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。